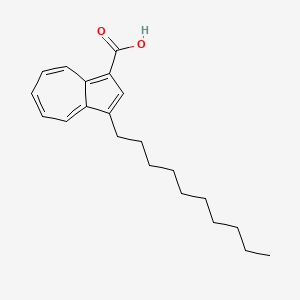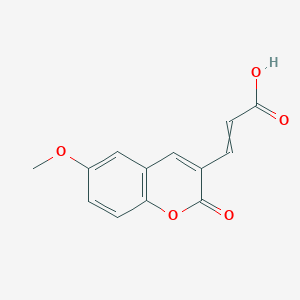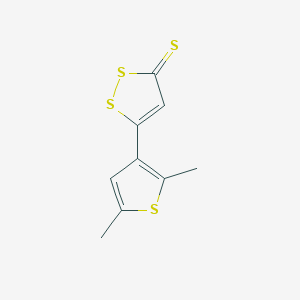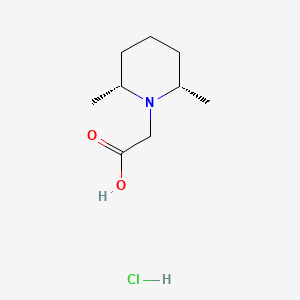
3-Decylazulene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Decylazulene-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids. It features a decyl group attached to the azulene ring, which is a bicyclic aromatic hydrocarbon. The azulene ring is known for its deep blue color, which is quite distinct from the more common benzene-based aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Decylazulene-1-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can then be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. For example, the oxidation of alkylbenzenes with chromic acid can yield aromatic carboxylic acids .
Analyse Chemischer Reaktionen
Types of Reactions
3-Decylazulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus trichloride (PCl3).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Acid chlorides, esters.
Wissenschaftliche Forschungsanwendungen
3-Decylazulene-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Decylazulene-1-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. For example, it has been shown to act as an orexin receptor agonist, modulating the activity of these receptors and influencing physiological processes like sleep and appetite . The compound’s effects are mediated through specific pathways involving receptor binding and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene-1-carboxylic acid: Similar structure but lacks the decyl group.
Decylbenzene: Contains a decyl group but lacks the azulene ring.
Indole-3-carboxylic acid: Contains a carboxylic acid group attached to an indole ring.
Uniqueness
3-Decylazulene-1-carboxylic acid is unique due to its combination of the azulene ring and the decyl group, which imparts distinct chemical and physical properties. The azulene ring provides a deep blue color and aromatic stability, while the decyl group enhances its hydrophobicity and potential interactions with biological membranes .
Eigenschaften
CAS-Nummer |
919299-82-4 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-decylazulene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O2/c1-2-3-4-5-6-7-8-10-13-17-16-20(21(22)23)19-15-12-9-11-14-18(17)19/h9,11-12,14-16H,2-8,10,13H2,1H3,(H,22,23) |
InChI-Schlüssel |
GUADGKYAFRMNLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=C2C1=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)

![Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630406.png)

![8-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12630417.png)
![N-[(4-Tert-butylphenyl)methyl]ethanimidamide](/img/structure/B12630432.png)

![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea](/img/structure/B12630440.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12630455.png)
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)


![3-(4-butoxy-3-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630492.png)
